3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester

medicinal chemistry kinase inhibitor design scaffold orientation

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester (CAS 1289385-32-5; molecular formula C15H24N4O2; exact mass 292.1899 Da) is a synthetic small-molecule building block comprising a piperidine core N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 3-position with a 3-methylpyrazin-2-ylamino moiety. It belongs to the aminopyrazine-piperidine class that has been structurally characterized in the context of mitotic kinase Nek2 inhibition, where the piperidine ring occupies a hydrophobic pocket between Phe148 and the gatekeeper residue Met86.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
Cat. No. B7899213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1NC2CCCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-6-5-9-19(10-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18)
InChIKeyFBDSEYDAEZZBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester (CAS 1289385-32-5): A Regiospecific Boc-Protected Aminopiperidine Building Block for Kinase-Targeted Library Synthesis


3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester (CAS 1289385-32-5; molecular formula C15H24N4O2; exact mass 292.1899 Da) is a synthetic small-molecule building block comprising a piperidine core N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 3-position with a 3-methylpyrazin-2-ylamino moiety . It belongs to the aminopyrazine-piperidine class that has been structurally characterized in the context of mitotic kinase Nek2 inhibition, where the piperidine ring occupies a hydrophobic pocket between Phe148 and the gatekeeper residue Met86 [1]. The compound bears a single hydrogen-bond donor, six hydrogen-bond acceptors, and a predicted ACD/LogP of 1.19, placing it within drug-like physicochemical space (zero Rule-of-5 violations) . As of ChEMBL 20, no direct biological activity has been registered for this specific substance, and its primary utility lies in its role as a versatile, regiospecifically functionalized intermediate for parallel medicinal chemistry and focused kinase-library construction [2].

Why Generic Substitution Fails for 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester: Regiochemical Identity, Boc Protection, and Physicochemical Constraints


In-class aminopyrazine-piperidine Boc intermediates cannot be interchanged without altering downstream molecular topology and synthetic trajectory. The 3-substituted piperidine scaffold places the aminopyrazine pharmacophore in a distinct spatial orientation relative to the N-Boc carbamate plane compared with the 4-substituted constitutional isomer (CAS 1289384-62-8), generating a different intramolecular N-to-N distance and hydrogen-bond vector . This regiospecific geometry directly influences the exit vector of the pyrazine moiety in target-bound conformations, as demonstrated by crystallographic evidence showing that the piperidine ring in Nek2-bound aminopyrazines is sandwiched between Phe148 and Met86 and that the substitution position dictates the spatial relationship between the hinge-binding pyrazine and the solvent-exposed Boc-carbamate [1]. Furthermore, the 3-amino substitution pattern introduces a chiral center at C3 of the piperidine ring, enabling enantiomeric resolution strategies that the achiral 4-amino analog cannot provide, while the acid-labile Boc group allows orthogonal N-deprotection under conditions where methyl ester or benzyl carbamate protecting groups would either be cleaved prematurely or require incompatible reagents [2]. Selecting a regioisomerically mismatched analog (e.g., the 4-amino or 2-aminomethyl variant) therefore yields a different chemical series with distinct physicochemical properties, altered synthetic handling requirements, and non-overlapping patent space.

Product-Specific Quantitative Differentiation Evidence for 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester (CAS 1289385-32-5)


Regiochemical Differentiation: 3-Amino vs. 4-Amino Piperidine Substitution Governs Molecular Topology and Chiral Synthetic Potential

The target compound bears the 3-methylpyrazin-2-ylamino substituent at the 3-position of the piperidine ring, in contrast to the 4-substituted constitutional isomer (CAS 1289384-62-8) . Substitution at the 3-position introduces a stereogenic center at C3 of the piperidine ring that is absent in the 4-amino analog, enabling enantiomeric separation and diastereomeric diversification strategies relevant to patent composition-of-matter claims and ADME optimization [1]. Crystallographic analysis of the aminopyrazine-piperidine class bound to Nek2 kinase (PDB entries 2XKE, 2XKF) demonstrates that the piperidine ring occupies a sterically constrained pocket between Phe148 and Met86, and that the substitution position on the piperidine dictates the spatial trajectory of the N-Boc carbamate into solvent-exposed regions; modifications on the piperidine ring do not alter hinge-binding interactions, confirming that regiochemistry primarily affects vectorial orientation rather than intrinsic affinity [2].

medicinal chemistry kinase inhibitor design scaffold orientation

Predicted Lipophilicity Differentiation: 3-Amino Isomer Exhibits Higher LogP and LogD than 4-Amino Isomer, Altering Passive Permeability and Protein Binding Estimates

ACD/Labs Percepta predictions for the target 3-amino isomer yield an ACD/LogP of 1.19 and an ACD/LogD (pH 7.4) of 2.49, compared with ACD/LogP of 1.16 and ACD/LogD (pH 7.4) of 2.45 for the 4-amino constitutional isomer . Although the absolute differences appear small, the ΔLogP of +0.03 and ΔLogD of +0.04 translate to a predicted 6.4% higher ACD/BCF (46.04 vs. 43.25 at pH 7.4) and a correspondingly higher ACD/KOC (539.61 vs. 515.97) for the 3-isomer . Both compounds share identical polar surface area (tPSA = 67 Ų), hydrogen-bond donor count (1), hydrogen-bond acceptor count (6), freely rotating bonds (4), density (1.2 ± 0.1 g/cm³), boiling point (423.9 ± 45.0 °C), and flash point (210.2 ± 28.7 °C), confirming that differential lipophilicity arises from the regiospecific spatial arrangement of the aminopyrazine substituent relative to the N-Boc group rather than from gross molecular property changes .

physicochemical profiling drug-likeness ADME prediction

Molecular Formula and Scaffold Distinction: 3-Amino-Piperidine Boc Intermediate vs. 2-Aminomethyl-Piperidine Analog (CAS 1289387-89-8)

The target compound (C15H24N4O2; MW 292.38) differs fundamentally from the 2-aminomethyl-piperidine analog (CAS 1289387-89-8; C16H26N4O2; MW 306.40) by the presence of a direct NH linkage between the piperidine 3-position and the pyrazine ring, versus a methylene-spaced NHCH₂ linker at the 2-position in the comparator . This structural difference has two consequences for procurement decisions. First, the 2-aminomethyl analog contains an additional methylene unit, increasing molecular weight by 14.02 Da and altering the pKa of the exocyclic amine due to the increased distance from the electron-withdrawing piperidine nitrogen . Second, the direct NH linkage in the target compound constrains the pyrazine ring in closer proximity to the piperidine core, reducing the number of freely rotatable bonds from an estimated 5 in the 2-aminomethyl analog to 4 in the target compound, thereby decreasing conformational entropy upon target binding . The target compound is commercially available at 98% purity (Leyan, catalog 1779669) and 95%+ purity (CheMenu, catalog CM335017), while the 2-aminomethyl analog is listed at 95%+ purity (CheMenu, catalog CM335007) .

chemical intermediate selection scaffold diversity synthetic route planning

Class-Level Structural Biology Evidence: Piperidine Substitution Position Dictates Exit Vector Orientation in Kinase Hinge-Binding Aminopyrazines

Crystallographic characterization of aminopyrazine inhibitors bound to the mitotic kinase Nek2 (PDB entries 2XKE and 2XKF; resolution 2.0–2.3 Å) establishes that the piperidine ring occupies a hydrophobic cleft between Phe148 and the gatekeeper residue Met86, while the aminopyrazine moiety forms two conserved hydrogen bonds with the hinge region [1]. Importantly, modifications on the piperidine ring do not perturb hinge-binding interactions, demonstrating that the substitution position serves exclusively to orient the N-protecting group (and any downstream elaborated functionality) toward distinct solvent-exposed regions [2]. The 3-substituted target compound (CAS 1289385-32-5) projects its N-Boc carbamate along a trajectory that differs from the 4-substituted analog (CAS 1289384-62-8), enabling differential access to peripheral binding pockets when the Boc group is removed and the free amine is further derivatized . While no co-crystal structure with the target compound itself is available, the class-level SAR confirms that the regiospecific choice of 3- vs. 4-substitution is not interchangeable and determines the vectorial space accessible for growing the molecule toward selectivity-conferring protein regions. SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 suggest potential interactions with ALK tyrosine kinase receptor (P-value 19), GPBAR1 (P-value 33), and TBK1 (P-value 71), though these are computationally inferred and have not been experimentally validated [3].

structure-based drug design kinase hinge binder exit vector geometry

Commercial Availability and Enantiomeric Potential: 98% Purity Supply with Latent Chiral Resolution Capability

The target compound is commercially available at 98% purity from Leyan (catalog 1779669; packages from 1 g to 500 g) and at ≥95% purity from multiple vendors including CheMenu (catalog CM335017) and MolCore (NLT 98%) . In contrast, the 4-amino regioisomer (CAS 1289384-62-8) is listed at Fluorochem (product code F090569, MDL MFCD18837317) with GHS07 hazard classification (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) and pricing currently unavailable . The 3-amino target compound (MDL MFCD18837396) benefits from the inherent stereogenic center at C3 of the piperidine ring, a feature absent in the 4-amino analog and the 2-aminomethyl analog . Commercial availability of enantiomerically pure 3-aminopiperidine building blocks is well-established through patented enzymatic resolution methods (e.g., US Patent Application 20130079525 and CN-103864674-A), providing a validated synthetic route to both (R)- and (S)-enantiomers of the target scaffold when chirally pure material is required for stereospecific SAR [1].

chemical procurement enantiomeric resolution building block supply

High-Value Application Scenarios for 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester (CAS 1289385-32-5)


Kinase-Focused Fragment Library Construction Requiring Regiospecific 3-Amino Scaffolds with Defined Exit Vector Geometry

Medicinal chemistry teams constructing aminopyrazine-based kinase inhibitor libraries should select the 3-substituted target compound (CAS 1289385-32-5) over the 4-amino analog (CAS 1289384-62-8) when the desired binding mode requires the N-Boc (or deprotected amine) group to project toward a solvent-exposed region that is geometrically inaccessible from the 4-position. Class-level crystallographic evidence from Nek2 co-crystal structures (PDB 2XKE) demonstrates that the piperidine ring is sterically constrained between Phe148 and Met86, and that the substitution position dictates the vector available for growing the molecule toward peripheral selectivity pockets [1]. The 3-position substitution projects the N-Boc group along a distinct trajectory compared with the 4-position, enabling differential chemical space exploration during library enumeration and subsequent parallel synthesis .

Enantiomer-Specific Lead Optimization Campaigns Leveraging the Stereogenic C3 Center of the Piperidine Ring

Unlike the achiral 4-amino isomer (CAS 1289384-62-8), the target compound possesses a stereogenic center at C3 of the piperidine ring, enabling chiral resolution into (R)- and (S)-enantiomers for enantiomer-specific SAR determination . Established patent literature (US 20130079525; CN 103864674-A) provides validated synthetic routes to optically active 3-aminopiperidine precursors, facilitating the procurement or in-house synthesis of enantiomerically pure versions of the Boc-protected scaffold [2]. This is critical when differential enantiomer activity is observed in biochemical assays or when patent strategy requires composition-of-matter claims covering specific enantiomers.

Orthogonal Boc-Deprotection Strategies in Multi-Step Synthetic Routes to N-Alkylated or N-Acylated Piperidine Derivatives

The acid-labile Boc protecting group on the target compound allows selective N-deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without cleaving methyl esters or benzyl carbamates that may be present elsewhere in complex synthetic intermediates [3]. This orthogonality is preserved irrespective of whether the 3-amino or 4-amino regioisomer is selected; however, the 3-amino scaffold provides the additional advantage of generating a secondary amine at the 3-position upon Boc removal, which can be further functionalized with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates, or alkyl halides) to rapidly explore SAR at the solvent-exposed vector while maintaining the hinge-binding aminopyrazine motif [1]. The 2-aminomethyl analog (CAS 1289387-89-8) would instead generate a primary amine upon Boc deprotection, leading to a different reactivity profile and steric environment at the derivatization site .

Physicochemical Prioritization: Selecting the 3-Amino Isomer for Enhanced Passive Cellular Permeability in Cell-Based Assays

When compound prioritization in a screening cascade depends on predicted passive permeability, the 3-amino target compound's higher ACD/LogD (2.49 vs. 2.45 at pH 7.4) and 6.4% higher predicted BCF (46.04 vs. 43.25) compared with the 4-amino analog support its selection for cell-based target engagement and phenotypic assays where membrane penetration is rate-limiting . Although both isomers share identical tPSA (67 Ų) and hydrogen-bond donor/acceptor counts, the subtle regiospecific difference in lipophilicity may translate to measurably distinct cellular exposure when tested head-to-head in the same assay system. Procurement of the 3-amino scaffold for cell-based SAR campaigns is further supported by its availability at 98% purity in multi-gram quantities (Leyan catalog 1779669), minimizing the risk of confounding cellular assay data by synthetic impurities .

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